molecular formula C7H7N3OS B12441653 5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-

5-Furan-3-yl-4-methyl-2,4-dihydro-[1,2,4]triazole-

Cat. No.: B12441653
M. Wt: 181.22 g/mol
InChI Key: AREGPHQFHDPSAE-UHFFFAOYSA-N
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Description

5-(FURAN-3-YL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE is a heterocyclic compound that contains a furan ring and a triazole ring. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and triazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(FURAN-3-YL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-3-carboxaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(FURAN-3-YL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(FURAN-3-YL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(FURAN-3-YL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(FURAN-3-YL)-4-METHYL-2H-1,2,4-TRIAZOLE-3-THIONE is unique due to the presence of both furan and triazole rings, which impart distinct chemical and biological properties. This dual-ring structure makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

3-(furan-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H7N3OS/c1-10-6(8-9-7(10)12)5-2-3-11-4-5/h2-4H,1H3,(H,9,12)

InChI Key

AREGPHQFHDPSAE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C2=COC=C2

Origin of Product

United States

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